molecular formula C14H19N3O3 B5604628 [3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate

[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate

Cat. No.: B5604628
M. Wt: 277.32 g/mol
InChI Key: ZHVSAQHDQZEFND-OMCISZLKSA-N
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Description

[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylhydrazinylidene group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate typically involves multi-step organic reactions. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with carbamoylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate involves its interaction with specific molecular targets. The carbamoylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate is unique due to its specific structural features and reactivity. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader scientific research applications. Additionally, its potential biological activities distinguish it from steviol glycosides, which are mainly used as sweeteners .

Properties

IUPAC Name

[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-8-5-9(2)13(7-20-11(4)18)10(3)12(8)6-16-17-14(15)19/h5-6H,7H2,1-4H3,(H3,15,17,19)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSAQHDQZEFND-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)C=NNC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/NC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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